Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)

Descripción general

Descripción

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is extensively employed in the realm of biomedicine and catalytic reactions within the biomedical industry. It is known for its pivotal role in catalytic reactions, particularly in cross-coupling reactions and C-H activation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) typically involves the reaction of palladium chloride with dicyclohexylphosphine and piperidine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form palladium(IV) complexes.

Reduction: It can be reduced to palladium(0) complexes.

Substitution: The chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield palladium(IV) complexes, while reduction reactions yield palladium(0) complexes.

Aplicaciones Científicas De Investigación

Key Applications

1. Catalysis in Cross-Coupling Reactions

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) serves as a catalyst in various cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides.

- Negishi Coupling : It allows the coupling of organozinc reagents with halides to form biaryl compounds.

- Buchwald-Hartwig Coupling : This method is used for the formation of carbon-nitrogen bonds, particularly in the synthesis of amines from aryl halides and amines.

- Stille Coupling : Enables the coupling of organotin compounds with halides.

- Sonogashira Coupling : Involves the reaction between terminal alkynes and aryl halides to produce substituted alkynes.

Case Studies

Case Study 1: Suzuki-Miyaura Coupling

In a study conducted by Bolliger et al., dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) was utilized to synthesize biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating the catalyst's effectiveness in this reaction type .

Case Study 2: Negishi Coupling

Research highlighted its application in synthesizing complex organic molecules through Negishi coupling. The palladium complex was shown to facilitate the coupling of aryl halides with organozinc reagents under mild conditions, resulting in high selectivity and yield .

Mecanismo De Acción

The mechanism by which Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) include:

- Dichlorobis(triphenylphosphine)palladium(II)

- Dichlorobis(diphenylphosphinoethane)palladium(II)

- Dichlorobis(diphenylphosphinopropane)palladium(II)

Uniqueness

What sets Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) apart from these similar compounds is its unique combination of dicyclohexylphosphine and piperidine ligands. This combination provides distinct steric and electronic properties, making it highly efficient in specific catalytic reactions.

Actividad Biológica

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) (Pd(dcy)2Cl2) is a palladium complex that has garnered interest for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C34H64Cl2N2P2Pd

- Molecular Weight : 740.16 g/mol

- CAS Number : 1227935-55-8

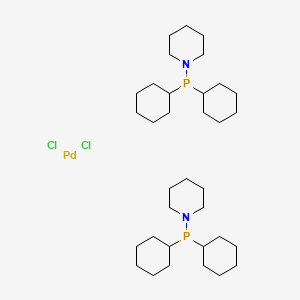

- Structure : The compound features a palladium center coordinated to two dicyclohexyl-1-piperidinylphosphine ligands and two chloride ions.

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) acts primarily as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. Its biological activity is linked to its ability to facilitate specific chemical transformations in biological systems, particularly in the context of prodrug activation and targeted drug delivery.

Key Mechanisms:

- Catalytic Activity : The palladium center can promote depropargylation and deallylation reactions, which are critical for the activation of certain prodrugs within cellular environments .

- Subcellular Targeting : By engineering phosphine ligands, these complexes can be designed for mitochondrial accumulation, enhancing their therapeutic efficacy by localizing their action within specific cellular compartments .

Antitumor Properties

Research has indicated that palladium complexes, including those featuring phosphine ligands like Pd(dcy)2Cl2, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to mediate reactions that lead to the formation of reactive intermediates may contribute to its antitumor activity.

- Case Study : A study demonstrated that palladium complexes with tailored phosphine ligands showed significant antiproliferative effects against ovarian cancer cell lines, suggesting potential applications in cancer therapy .

Cellular Uptake and Reactivity

The design of palladium complexes with specific ligands allows for improved stability and reactivity in biological media. Studies have shown that these complexes can remain active within living cells, facilitating important chemical transformations without significant deactivation .

Table 1: Summary of Biological Studies Involving Pd(dcy)2Cl2

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Vero cells | 10 | Depropargylation | |

| Ovarian cancer | 5 | Antiproliferative | |

| Various tumor lines | 8 | Cross-coupling reactions |

Safety and Handling

While the compound shows promise in biological applications, it is essential to consider its safety profile. The material safety data sheet (MSDS) indicates moderate hazards associated with its handling due to the presence of palladium and chlorinated compounds. Proper laboratory safety protocols should be followed when working with this compound.

Propiedades

IUPAC Name |

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAATSPGVXMFKV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64Cl2N2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673100 | |

| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227935-55-8 | |

| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.